![molecular formula C7H8BrClN2 B1381199 Clorhidrato de 5-bromo-1H,2H,3H-pirrolo[2,3-b]piridina CAS No. 1810070-18-8](/img/structure/B1381199.png)
Clorhidrato de 5-bromo-1H,2H,3H-pirrolo[2,3-b]piridina
Descripción general
Descripción
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a chemical compound with the CAS Number: 1810070-18-8 . It has a molecular weight of 235.51 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride consists of fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton .Physical and Chemical Properties Analysis
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a solid at room temperature . It has a molecular weight of 235.51 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Síntesis de inhibidores de proteína quinasa basados en azaindol
Este compuesto sirve como intermedio sintético en la creación de inhibidores de proteína quinasa basados en azaindol . Estos inhibidores son importantes en el tratamiento de diversas enfermedades, incluido el cáncer, debido a su papel en la regulación de las vías de transducción de señales dentro de las células.
Desarrollo de DANDYs
Los DANDYs, o 3,5-diaril-7-azaindoles, muestran una potente actividad inhibitoria de la quinasa DYRK1A. El compuesto en cuestión se utiliza en el desarrollo de estas moléculas, que tienen aplicaciones terapéuticas potenciales en trastornos neurológicos y cáncer .
Inhibidores de FGFR
Se ha informado que los derivados de 1H-pirrolo[2,3-b]piridina, incluido el compuesto que se está analizando, actúan como potentes inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR). Estos son importantes en la terapia del cáncer, ya que pueden inhibir la proliferación de las células cancerosas e inducir la apoptosis .
Descubrimiento de inhibidores biodisponibles por vía oral y que penetran en el cerebro
El compuesto se ha utilizado en el descubrimiento y caracterización de nuevos inhibidores que son biodisponibles por vía oral y pueden penetrar en el cerebro. Esto es particularmente relevante para el tratamiento de trastornos del sistema nervioso central .
Efectos antiangiogénicos en las células cancerosas
Se han estudiado los derivados de este compuesto por sus efectos antiangiogénicos, que es el proceso de inhibición del crecimiento de nuevos vasos sanguíneos. Esto es crucial en el contexto del tratamiento del cáncer, ya que puede evitar que los tumores adquieran el suministro de sangre necesario para crecer .
Efecto apoptótico en las células cancerosas
La investigación ha indicado que los derivados de este compuesto pueden inducir la apoptosis en las células cancerosas. La apoptosis es una forma de muerte celular programada, e inducir este proceso es una estrategia clave en la terapia del cáncer .
Inhibición de la migración e invasión celular
Los estudios han demostrado que este compuesto puede inhibir significativamente la migración e invasión de las células cancerosas. Esto es vital para prevenir la propagación del cáncer a otras partes del cuerpo .
Intermedio sintético para diversas reacciones químicas
Además de sus aplicaciones en farmacología, este compuesto también se utiliza como intermedio sintético en diversas reacciones químicas debido a su átomo de bromo reactivo y la estructura del núcleo pirrolopiridina, que puede ser funcionalizada aún más .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs). These receptors play a crucial role in cell growth and proliferation .
Mode of Action
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition results in a decrease in cell growth and proliferation .
Biochemical Pathways
The compound affects the FGFR signaling pathway. By inhibiting FGFRs, 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride disrupts the downstream effects of this pathway, which include cell growth and proliferation .
Result of Action
The molecular and cellular effects of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride’s action include a decrease in cell growth and proliferation due to the inhibition of FGFRs .
Análisis Bioquímico
Biochemical Properties
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to act as a kinase inhibitor, affecting the activity of kinases involved in cell signaling pathways . This compound can form hydrogen bonds with specific amino acids in the active sites of enzymes, leading to inhibition or activation of these enzymes . Additionally, 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can interact with DNA and RNA, influencing gene expression and protein synthesis .
Cellular Effects
The effects of 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced cell proliferation . Furthermore, 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, forming hydrogen bonds with specific amino acids . This binding can lead to inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can interact with DNA and RNA, influencing gene expression by binding to specific nucleotide sequences . These interactions can result in changes in protein synthesis and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can result in changes in cellular function, including alterations in gene expression and enzyme activity . These changes can have significant implications for the interpretation of experimental results.
Dosage Effects in Animal Models
The effects of 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride vary with different dosages in animal models. At low doses, this compound can effectively inhibit specific enzymes and modulate cellular processes without causing significant toxicity . At high doses, 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can cause toxic effects, including liver and kidney damage . These adverse effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of nucleotides and amino acids . This compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels . These interactions can have significant implications for cellular metabolism and function.
Transport and Distribution
The transport and distribution of 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can bind to proteins in the cytoplasm and nucleus, affecting its localization and activity .
Subcellular Localization
The subcellular localization of 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, by post-translational modifications and targeting signals . In the nucleus, 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can interact with DNA and RNA, influencing gene expression and protein synthesis . In the mitochondria, it can affect the activity of metabolic enzymes, leading to changes in cellular metabolism .
Propiedades
IUPAC Name |
5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2.ClH/c8-6-3-5-1-2-9-7(5)10-4-6;/h3-4H,1-2H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHDLDLMJCPNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)](/img/structure/B1381116.png)
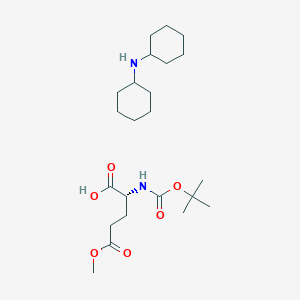
![3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381118.png)

![trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B1381123.png)
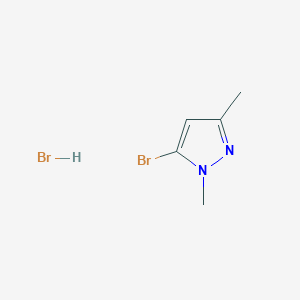
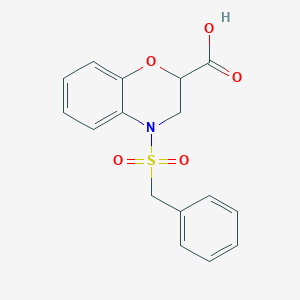
![Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1381127.png)
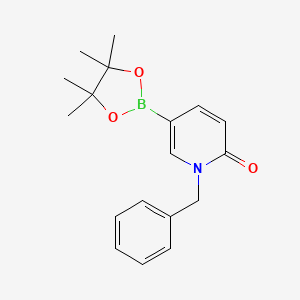


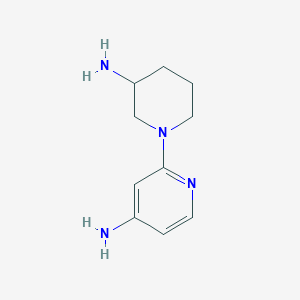

![5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1381135.png)
